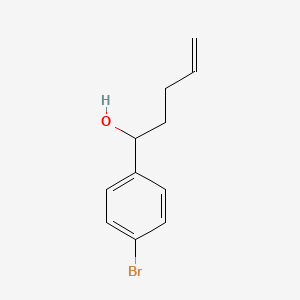

1-(4-Bromophenyl)pent-4-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)pent-4-en-1-ol is a chemical compound with the molecular formula C11H13BrO . It has a molecular weight of 241.13 . This compound is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13BrO . The compound has a molecular weight of 241.13 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.13 . The compound is typically stored at refrigerated temperatures . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Cyclization of Unsaturated Alcohols

Rvović et al. (2011) detailed a method for the intramolecular cyclization of pent-4-en-1-ol through a ring-closing reaction with phenylselenyl halides. This study contributes to the understanding of how 1-(4-Bromophenyl)pent-4-en-1-ol might undergo similar reactions under certain conditions, providing a foundation for further research in organic synthesis and cyclization processes (Rvović et al., 2011).

Heck Reaction with Aryl Bromides

Berthiol et al. (2005) explored the Heck reaction of aryl bromides with pent-4-en-2-ol, a reaction closely related to the compounds under discussion. This research is significant for understanding the reaction pathways and products that might be expected when this compound undergoes similar reactions (Berthiol et al., 2005).

Pd-Mediated α-Arylation

Aiken et al. (2015) conducted a study on the Pd-mediated α-arylation of 1-aryl-1-(2-bromophenyl)but-2-yn-1-ols, including compounds similar to this compound. This research offers insights into potential applications in the synthesis of complex organic compounds, showcasing the versatility of these types of reactions (Aiken et al., 2015).

Phenylselenoetherification

Bugarčić et al. (2007) presented an improved method for the phenylselenoetherification of pent-4-en-1-ol, a reaction that could be applicable to the synthesis of this compound derivatives. This work contributes to the field of organic synthesis, particularly in the creation of cyclic ethers (Bugarčić et al., 2007).

Nonlinear Optical Properties

Shkir et al. (2019) investigated the nonlinear optical properties of several chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. This study is relevant for understanding the potential applications of this compound in optoelectronic and semiconductor devices (Shkir et al., 2019).

Crystallographic Studies

Zaini et al. (2018) performed structural properties and quantum chemical analysis on a new chalcone derivative of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Their findings provide a deeper understanding of the molecular structure and properties of similar compounds, which could be useful in the development of new materials and drugs (Zaini et al., 2018).

Mechanism of Action

Mode of Action

It’s known that the double bond in pent-4-en-1-ol can react with a bromine atom in br2, forming a bromonium ion and a bromide ion . The oxygen atom in the hydroxyl group can then attack the bromonium ion, forming a three-membered ring with the two carbon atoms and the oxygen atom . This suggests that 1-(4-Bromophenyl)pent-4-en-1-ol might undergo similar reactions.

Biochemical Pathways

The compound might influence various biochemical pathways due to its potential interactions with different proteins or enzymes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name |

1-(4-bromophenyl)pent-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEKBWCBWPNKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)

![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)

![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)